![molecular formula C14H14F3NO2 B3119499 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione CAS No. 251310-68-6](/img/structure/B3119499.png)
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione
Overview
Description
The compound “1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds . This moiety can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of C (1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione has been investigated by Density Functional Theory (DFT) calculations . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione can be inferred from its structure. It has a molecular weight of 154.0872 . More detailed properties such as boiling point, melting point, and solubility would require specific experimental measurements or computational predictions.Mechanism of Action
Future Directions
The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives are promising. Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of these derivatives are on the rise . The development of novel tetrahydroisoquinoline analogs with potent biological activity is an active area of research .
properties
IUPAC Name |
1,1,1-trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-8(19)11(13(20)14(15,16)17)12-10-5-3-2-4-9(10)6-7-18-12/h2-5,11-12,18H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBSFKHGMDIPDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2CCN1)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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